molecular formula C17H17NO3 B5241362 4-[(1-Phenylethyl)carbamoyl]phenyl acetate

4-[(1-Phenylethyl)carbamoyl]phenyl acetate

Cat. No.: B5241362
M. Wt: 283.32 g/mol
InChI Key: ZSMDTZWAUZQIJS-UHFFFAOYSA-N
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Description

4-[(1-Phenylethyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C17H17NO3 It is known for its unique structure, which includes a phenyl acetate group and a carbamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Phenylethyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 1-phenylethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Aminophenyl acetate+1-Phenylethyl isocyanate4-[(1-Phenylethyl)carbamoyl]phenyl acetate\text{4-Aminophenyl acetate} + \text{1-Phenylethyl isocyanate} \rightarrow \text{this compound} 4-Aminophenyl acetate+1-Phenylethyl isocyanate→4-[(1-Phenylethyl)carbamoyl]phenyl acetate

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Phenylethyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

4-[(1-Phenylethyl)carbamoyl]phenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(1-Phenylethyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-Phenylethyl)carbamoyl]phenyl benzoate
  • 4-[(1-Phenylethyl)carbamoyl]phenyl propionate
  • 4-[(1-Phenylethyl)carbamoyl]phenyl butyrate

Uniqueness

4-[(1-Phenylethyl)carbamoyl]phenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl acetate group and a carbamoyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

[4-(1-phenylethylcarbamoyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12(14-6-4-3-5-7-14)18-17(20)15-8-10-16(11-9-15)21-13(2)19/h3-12H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMDTZWAUZQIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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